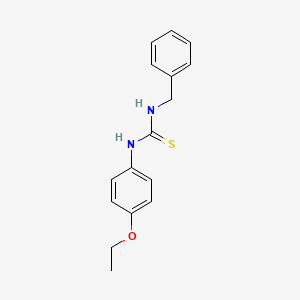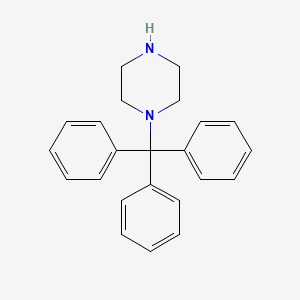
1-三苯甲基哌嗪
描述
1-Tritylpiperazine (TPP) is an organic compound with the chemical formula C23H24N2 . It belongs to the family of piperazine derivatives and is widely used in scientific experiments due to its unique set of physical and chemical properties.
Synthesis Analysis
The synthesis of 1-Tritylpiperazine involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
科学研究应用
DNA 相互作用和细胞毒性作用
Baş 等人(2019 年)进行的一项研究重点关注带有 1-乙酰基哌嗪单元的硅 (IV) 酞菁和萘菁的合成。这些化合物显示出与 CT-DNA 的显着结合,并且对各种癌细胞系表现出有希望的细胞毒性作用,表明在癌症治疗中具有潜在应用 (Baş, Barut, Bıyıklıoğlu, & Özel, 2019)。
双杂芳基哌嗪作为 HIV-1 逆转录酶抑制剂
Chong 等人(1994 年)的研究证明了双杂芳基哌嗪化合物作为 HIV-1 的非核苷逆转录酶抑制剂的功效。这些化合物,特别是 U-90152,与其他抗病毒药物联合使用时显示出协同作用,突出了它们在 HIV-1 治疗策略中的潜力 (Chong, Pagano, & Hinshaw, 1994)。
潜在的多巴胺拮抗剂
Glennon 等人(1981 年)评估了几种烷基哌嗪,包括三环神经阻滞剂的单环亚片段,作为潜在的多巴胺拮抗剂。这项研究突出了烷基哌嗪在开发针对多巴胺相关疾病的治疗中的重要性 (Glennon, Salley, Steinsland, & Nelson, 1981)。
苯二甲基氧基烷基哌嗪的精神活性作用
Buzas 等人(1980 年)的一项研究合成了一系列具有三价功能的苯二甲基氧基烷基哌嗪。这些化合物表现出非安非他明类精神兴奋剂特性,提供了对哌嗪衍生物精神活性潜力的见解 (Buzas, Champagnac, Dehnel, Lavielle, & Pommier, 1980)。
抑制 HIV-1 转录
Turpin 等人(1998 年)探索了双三唑并吖啶酮衍生物替马西林的使用,该衍生物选择性地抑制 HIV-1 转录。该化合物在抑制急性 HIV-1 感染和抑制具有整合的原病毒 DNA 的细胞中的病毒产生方面显示出希望,表明其在 HIV-1 治疗中的潜力 (Turpin, Buckheit, Derse, Hollingshead, Williamson, Palamone, Osterling, Hill, Graham, Schaeffer, Bu, Huang, Cholody, Michejda, & Rice, 1998)。
属性
IUPAC Name |
1-tritylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)25-18-16-24-17-19-25/h1-15,24H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQWLMVJAIYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467058 | |
| Record name | N-tritylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32422-96-1 | |
| Record name | 1-(Triphenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32422-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tritylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)
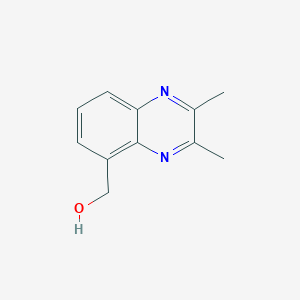
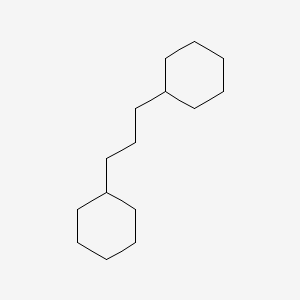
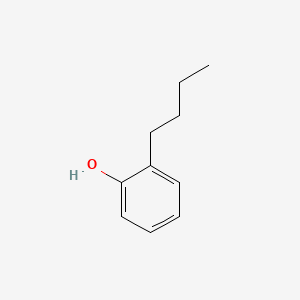

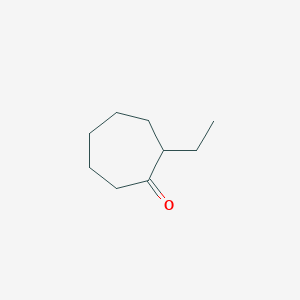

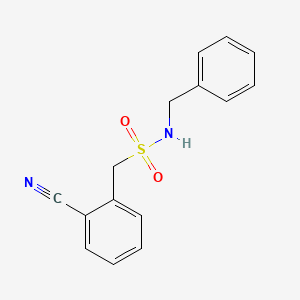
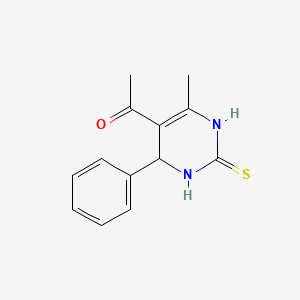
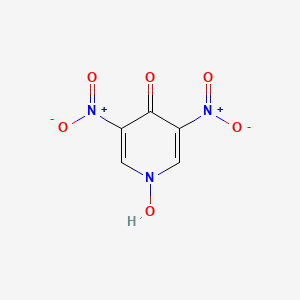
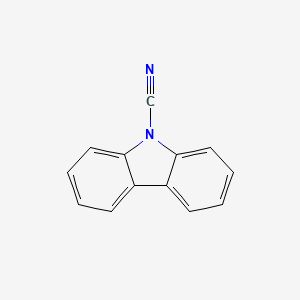
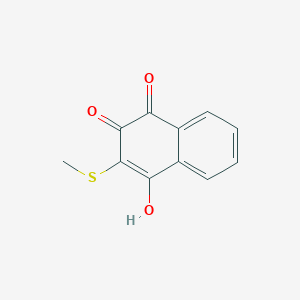
![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)
